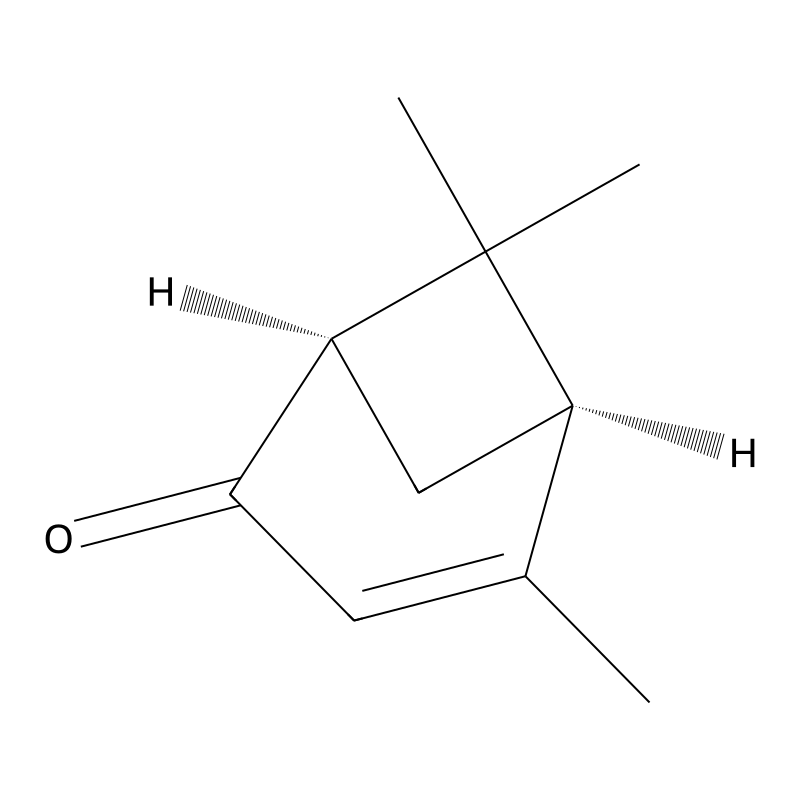

Verbenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Bark Beetle Repellent:

Verbenone functions as an antiaggregation pheromone for several bark beetle species, including the mountain pine beetle (Dendroctonus ponderosae) and the western pine beetle (Dendroctonus brevicomis). These beetles rely on aggregation pheromones to locate suitable hosts and coordinate mass attacks. Verbenone disrupts this communication, acting as a "false overcrowding" signal, deterring other beetles from joining an infestation [].

Verbenone is a natural organic compound classified as a monoterpene ketone, specifically known as 4,6,6-trimethyl-bicyclo[3.1.1]hept-3-en-2-one. It is primarily derived from the oil of Spanish verbena (Verbena officinalis) and is also found in other plants such as rosemary and various coniferous species. This compound possesses a characteristic pleasant odor and is nearly insoluble in water but miscible with most organic solvents . Verbenone plays a significant role in ecological interactions, particularly as an insect pheromone, notably in controlling bark beetle populations like the mountain pine beetle and the southern pine bark beetle .

Verbenone exhibits significant biological activity, particularly in its role as an insect repellent. It functions as an antiaggregation pheromone for bark beetles, signaling when populations are too dense to prevent further infestation of host trees. This property has made it a focus of research in forest management practices aimed at controlling pest populations without resorting to harmful chemicals . Moreover, verbenone may possess antimicrobial properties and has been studied for its potential applications in perfumery and aromatherapy due to its pleasant aroma .

The synthesis of verbenone can be achieved through several methods:

- Oxidation of α-Pinene: The most common method involves the oxidation of α-pinene using various catalysts such as copper-containing molecular sieves. This method allows for high conversion rates and selectivity towards verbenone under controlled conditions .

- Autoxidation of Verbenol: Verbenol, another terpene compound, can spontaneously convert to verbenone through autoxidation processes over extended periods .

- Photochemical Rearrangement: Verbenone can also be transformed into chrysanthenone via photochemical rearrangement reactions, showcasing its versatility as a precursor in organic synthesis .

Verbenone has several practical applications:

- Pest Control: It is widely used in forestry to manage bark beetle populations by disrupting their aggregation behavior, thus protecting trees from infestations .

- Fragrance Industry: Due to its aromatic properties, verbenone is employed in perfumes and essential oils .

- Pharmaceuticals: Its potential antimicrobial effects make it a candidate for further research in medicinal applications .

Research on verbenone's interactions primarily focuses on its effects on bark beetle behavior and physiology. Studies indicate that verbenone influences the mating systems of various beetle species and serves as a cue for host tree suitability. The synthesis of verbenone may also involve microbial contributions within or outside the beetles' bodies, suggesting complex ecological interactions that warrant further investigation .

Verbenone shares structural and functional similarities with several other terpenes and ketones. Here are some comparable compounds:

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| α-Pinene | Monoterpene | Attractant for insects | Precursor to verbenone |

| β-Pinene | Monoterpene | Insect attractant | Commonly found in pine resin |

| Camphor | Monoterpene Ketone | Antimicrobial properties | Strong odor; used in medicinal products |

| Verbenol | Monoterpene Alcohol | Pheromone precursor | Can convert to verbenone |

Verbenone's uniqueness lies in its specific role as an antiaggregation pheromone for bark beetles and its distinct chemical structure that allows for selective oxidation pathways not shared by all similar compounds .

Oxidation Pathways from α-Pinene Precursors

Catalytic Oxidation Mechanisms

The catalytic oxidation of α-pinene to verbenone represents one of the most significant synthetic approaches for producing this valuable bicyclic monoterpenoid compound [2]. The fundamental mechanism involves the selective oxidation of the allylic position in α-pinene, leading to the formation of verbenol as an intermediate, which subsequently undergoes further oxidation to yield verbenone [5]. This transformation follows a well-established pathway where α-pinene undergoes hydroxylation at the C-3 position, generating verbenol, followed by dehydrogenation to produce the final ketone product [15].

The oxidation process typically employs tert-butyl hydroperoxide as the primary oxidizing agent, which generates reactive alkoxyl and alkyl peroxyl radicals upon interaction with the catalyst [5]. These radicals extract allylic hydrogen atoms from α-pinene, creating allyl radicals that subsequently react with peroxy radicals to form the desired oxygenated products [5]. The selectivity toward verbenone formation depends critically on reaction conditions, with optimal temperatures typically ranging from 75°C to 95°C [5] [26].

Research has demonstrated that the conversion of α-pinene can reach up to 96.8% under optimized conditions, with verbenone selectivity achieving 46.4% when employing appropriate catalytic systems [5]. The reaction mechanism proceeds through a free radical pathway, where the initial step involves the decomposition of the oxidizing agent to generate reactive oxygen species [5]. These species then interact with the α-pinene substrate to initiate the oxidation cascade that ultimately leads to verbenone formation [8].

Transition Metal-Mediated Transformations

Transition metal catalysts play a crucial role in facilitating the selective oxidation of α-pinene to verbenone through various mechanistic pathways [20]. Copper-based catalysts have shown exceptional performance in this transformation, with copper ions facilitating the decomposition of hydroperoxides and the generation of reactive radicals [5]. The mechanism involves the cycling between different copper oxidation states, specifically the reduction of copper(II) to copper(I) upon reaction with tert-butyl hydroperoxide, generating alkoxyl radicals that initiate the oxidation process [5].

Chromium-containing catalysts have also demonstrated remarkable efficiency in α-pinene oxidation, with chromium silicate systems achieving approximately 75% conversion and 65% selectivity toward verbenone [6]. These systems operate through the formation of chromium-peroxide complexes that facilitate the selective abstraction of allylic hydrogen atoms from the substrate [24]. Iron-based catalysts, particularly iron hexadecachlorinated phthalocyanine on modified silica, have shown the ability to achieve 84% conversion with 23% verbenone selectivity [6].

The performance of transition metal catalysts varies significantly depending on the metal center and support material employed [6]. Bimetallic systems, such as gold-copper catalysts supported on titanium dioxide, have achieved remarkable results with 94% α-pinene conversion and 65% verbenone selectivity [6]. These bimetallic systems operate through synergistic effects between the metal centers, enhancing both activity and selectivity compared to monometallic analogues [6].

| Catalyst System | Conversion (%) | Verbenone Selectivity (%) | Reaction Conditions |

|---|---|---|---|

| Chromium Silicate | 75 | 65 | Chlorobenzene, 9 hours |

| Gold-Copper/Titanium Dioxide | 94 | 65 | Acetonitrile |

| Iron Phthalocyanine/Silica | 84 | 23 | Acetone |

| Cobalt Polyoxometalate | 48 | 26 | Acetonitrile, 50°C, 1 hour |

Advanced Catalytic Systems

CuAPO-5 Molecular Sieve Catalysis

The copper-containing aluminum phosphate molecular sieve CuAPO-5 represents a significant advancement in heterogeneous catalysis for verbenone synthesis [5]. This material combines the structural advantages of aluminum phosphate frameworks with the catalytic activity of copper centers, resulting in a highly effective catalyst for α-pinene oxidation [9]. The CuAPO-5 catalyst possesses AFI topology with a large specific surface area, enabling efficient substrate access to active sites [5].

The synthesis of CuAPO-5 involves hydrothermal methods where copper is incorporated into the aluminum phosphate framework in a bivalent form [5]. X-ray photoelectron spectroscopy studies have confirmed the uniform distribution of copper within the framework structure [5]. The introduction of copper significantly increases the acid content of the catalyst, which contributes to enhanced catalytic performance [5]. The optimal copper to aluminum ratio has been determined to be 0.06, providing the highest conversion and selectivity [5].

Under optimized reaction conditions, CuAPO-5(0.06) achieves 96.8% conversion of α-pinene with 46.4% selectivity to verbenone within a reaction time of 12 hours [5]. The catalyst demonstrates excellent stability, maintaining its catalytic performance for five consecutive cycles without loss of activity or selectivity [5]. The reaction proceeds optimally at 85°C with a molar ratio of tert-butyl hydroperoxide to α-pinene of 2:1 [5].

The mechanism of CuAPO-5 catalysis involves the interaction of copper(II) centers with tert-butyl hydroperoxide, leading to the formation of reactive radical species [5]. The large surface area and pore structure of the molecular sieve facilitate efficient mass transfer while providing appropriate confinement effects that enhance selectivity [5]. Temperature studies have revealed that verbenone selectivity increases from 20.2% at 55°C to 36.4% at 85°C, with further temperature increases leading to decreased selectivity due to side reactions [5].

| Parameter | Optimal Value | Conversion (%) | Verbenone Selectivity (%) |

|---|---|---|---|

| Temperature | 85°C | 83.2 | 36.4 |

| Reaction Time | 12 hours | 84.7 | 40.1 |

| Copper/Aluminum Ratio | 0.06 | 83.2 | 36.4 |

| Tert-butyl Hydroperoxide/α-Pinene Ratio | 2:1 | 96.8 | 46.4 |

Palladium-Based Heterogeneous Catalysts

Palladium-based heterogeneous catalysts have emerged as powerful tools for verbenone synthesis, particularly when modified with nitrogen-heterocyclic carbenes [11]. These catalysts demonstrate enhanced electronic properties compared to unmodified palladium systems, resulting in improved activity and selectivity for oxidation reactions [11]. The modification of palladium with nitrogen-heterocyclic carbenes provides effective electronic control over the metal center, leading to enhanced catalytic performance [11].

Research has shown that palladium catalysts modified with nitrogen-heterocyclic carbenes exhibit significantly improved selectivity toward hydrogen peroxide formation, reaching 64% selectivity compared to 22% for unmodified palladium catalysts [11]. This enhanced selectivity translates to improved performance in subsequent oxidation reactions involving α-pinene [11]. The nitrogen-heterocyclic carbene ligands provide steric and electronic stabilization of the palladium centers, preventing aggregation and maintaining high dispersion [11].

The catalytic mechanism involves the activation of molecular oxygen or hydrogen peroxide at the palladium centers, generating reactive oxygen species capable of oxidizing α-pinene [14]. X-ray absorption spectroscopy studies have revealed that the choice of substrate influences the distribution between palladium(II) and palladium(0) species during the reaction [14]. The enhanced performance results from the ability of nitrogen-heterocyclic carbenes to electronically modify palladium speciation while maintaining catalyst stability [11].

Palladium catalysts supported on titanium dioxide have shown particular promise for verbenone synthesis [11]. The support material provides high surface area and appropriate interaction with the palladium centers [11]. The catalysts maintain their enhanced performance upon reuse, demonstrating the stability of the nitrogen-heterocyclic carbene modification [11]. Initial reaction rate studies have confirmed the superior activity of modified catalysts compared to conventional palladium systems [11].

Biotechnological Production Approaches

Microbial Biotransformation Routes

Microbial biotransformation represents an environmentally sustainable approach for verbenone production from α-pinene precursors [15]. Various fungal species have demonstrated the ability to convert α-pinene to verbenone through enzymatic oxidation pathways [15]. Cladosporium cladosporides has shown particularly impressive performance, achieving 86.8% conversion with verbenone as the major product after seven days of incubation [12].

The fungal strain Chrysosporium pannorum A-1 has been identified as a novel cold-adapted biocatalyst capable of oxidizing α-pinene to produce verbenol and verbenone [15]. This organism demonstrates optimal activity when mycelia are pre-grown for 72 hours before substrate addition [15]. The biotransformation process yields verbenol concentrations of 360 milligrams per liter after six hours, with an average yield of 69 milligrams per gram dry cell per liter aqueous phase [15].

Aspergillus niger strains have also shown significant potential for verbenone production through biotransformation [16]. Research has demonstrated that resting cells of locally isolated Aspergillus niger strains can achieve verbenone formation equivalent to a molar yield of 16.5% conversion under optimized conditions [16]. The optimal conditions involve glucose concentration of 6 grams per 100 milliliters, pH 7.0, α-pinene concentration of 20 milligrams per 100 milliliters, and six hours incubation period [16].

White rot fungi, including Ceriporia species ZLY-2010 and Stereum hirsutum, have demonstrated distinct biotransformation capabilities [25]. Stereum hirsutum converts α-pinene into verbenone as the major product with 27.64% relative conversion, along with minor products such as myrtenol, camphor, and isopinocarveol [25]. These fungi exhibit no inhibitory effects from substrate or product concentrations, making them suitable for industrial applications [25].

| Microorganism | Verbenone Yield | Conversion (%) | Optimal Conditions |

|---|---|---|---|

| Cladosporium cladosporides | 86.8% (relative) | - | 7 days, resting cells |

| Aspergillus niger | 16.5% (molar) | 95.6 | pH 7.0, 6 hours |

| Stereum hirsutum | 27.64% (relative) | - | 96 hours |

| Gluconobacter japonicus | 2.18% (molar) | 95.6 | pH 7.0, 30°C, 7 days |

Enzymatic Conversion Efficiency

Enzymatic conversion of α-pinene to verbenone involves specific oxidative enzymes capable of performing selective hydroxylation and dehydrogenation reactions [17]. Cytochrome P450cam enzymes have been extensively studied for their ability to oxidize α-pinene with high selectivity [17]. Wild-type cytochrome P450cam produces (+)-cis-verbenol as the major product, but engineered variants can achieve enhanced verbenone production [17].

The Y96F/V247L mutant of cytochrome P450cam demonstrates exceptional activity with an α-pinene oxidation rate of 270 nanomoles per nanomole of P450cam per minute, representing 70% of the rate observed for camphor oxidation by wild-type enzyme [17]. This mutant produces (+)-cis-verbenol as the major product with some verbenone formation [17]. Further engineering with the L244A mutation has resulted in variants that produce 86% (+)-cis-verbenol and 5% (+)-verbenone [17].

Peroxidase enzymes have shown particular promise for verbenone synthesis through cascade biocatalytic systems [19]. The 2-1B peroxidase mutant from Pleurotus eryngii, when used in combination with hydrogen peroxide, achieves 80% α-pinene conversion with 70% yield in verbenol after five hours [19]. The addition of M120 laccase enables further oxidation of verbenol to verbenone, creating an efficient two-step enzymatic cascade [19].

Chemoenzymatic approaches have also demonstrated significant potential for verbenone synthesis [13]. The enzyme-guided asymmetric synthesis of (+)-verbenone from geranyl diphosphate represents a novel approach that bypasses traditional α-pinene oxidation routes [13]. This method utilizes specific terpene synthases to construct the verbenone framework directly from isoprene precursors [13].

| Enzyme System | Substrate | Product Distribution | Conversion Rate |

|---|---|---|---|

| P450cam Y96F/V247L | α-pinene | 70% activity vs camphor | 270 nmol/nmol·min |

| 2-1B Peroxidase | α-pinene | 70% verbenol | 80% conversion (5h) |

| P450cam F87W/Y96F/L244A | α-pinene | 86% verbenol, 5% verbenone | - |

| Cascade (Peroxidase + Laccase) | α-pinene | Verbenol → Verbenone | 80% conversion |

Thermodynamic Parameters

The thermodynamic properties of verbenone reveal its characteristic behavior as a bicyclic monoterpenoid ketone with specific volatility and stability profiles. Comprehensive thermodynamic analysis demonstrates that verbenone exhibits distinct parameter ranges that influence its environmental fate and practical applications.

Vapor Pressure and Volatility Profiles

Verbenone demonstrates moderate volatility characteristics with vapor pressure measurements varying significantly with temperature. At 25°C, the vapor pressure is measured at 0.077 mmHg (10.3 Pa) [1], indicating relatively low volatility under ambient conditions. The compound exhibits increased volatility with temperature elevation, with vapor pressure reaching 283 Pa at 20°C and 1503 Pa at 50°C according to rosemary essential oil studies [2].

The volatility profile follows expected thermodynamic behavior, with exponential increases in vapor pressure corresponding to temperature elevation. Under natural environmental conditions, verbenone demonstrates sufficient volatility for atmospheric transport while maintaining stability for practical applications. The flash point is recorded at 185°F (85°C) [3], indicating moderate fire hazard potential under elevated temperature conditions.

| Temperature | Vapor Pressure (mmHg) | Vapor Pressure (Pa) | Source |

|---|---|---|---|

| 20°C | 0.0908 | 12.1 | EPI Suite |

| 25°C | 0.0773 | 10.3 | Experimental |

| 50°C | 11.29 | 1505 | Rosemary oil data |

Critical thermodynamic parameters calculated using the Joback method indicate a critical temperature of 740.08 K (467°C), critical pressure of 3002.44 kPa, and critical volume of 0.491 m³/kmol [4]. These values suggest that verbenone remains in the liquid phase under normal atmospheric conditions but can undergo phase transitions under extreme temperature and pressure conditions.

Solubility Behavior in Organic Matrices

Verbenone exhibits characteristic lipophilic properties with limited water solubility and enhanced solubility in organic solvents. Water solubility is measured at 943.4 mg/L using EPI Suite calculations [5], classified as practically insoluble under normal conditions. This low aqueous solubility is consistent with its octanol-water partition coefficient (logP) of 2.178 [4], indicating moderate hydrophobicity.

The compound demonstrates enhanced solubility in organic matrices, being miscible in all proportions with common organic solvents [6]. Specific solubility characteristics include slight solubility in ethanol, chloroform, and dimethyl sulfoxide [7]. The solubility profile indicates that verbenone readily partitions into lipophilic phases, making it suitable for organic extraction processes and lipid-based formulations.

| Solvent | Solubility | Quantitative Value | Source |

|---|---|---|---|

| Water | Practically insoluble | 943.4 mg/L | EPI Suite |

| Ethanol | Slightly soluble | N/A | Literature |

| Chloroform | Slightly soluble | N/A | Literature |

| DMSO | Slightly soluble | N/A | Literature |

| Organic solvents (general) | Miscible in all proportions | N/A | Literature |

The solubility behavior in organic matrices demonstrates temperature dependence, with increased solubility observed at elevated temperatures. The compound's ability to dissolve in various organic solvents facilitates its use in extraction processes and chemical synthesis applications.

Stability Under Environmental Conditions

Environmental stability analysis reveals that verbenone undergoes significant degradation under specific conditions, particularly ultraviolet radiation exposure and elevated temperatures. The stability profile determines the compound's persistence in natural environments and storage requirements.

Photochemical Degradation Pathways

Verbenone exhibits pronounced photochemical instability under ultraviolet radiation, undergoing rapid conversion to biologically inactive compounds. Under natural sunlight conditions, verbenone in the vapor phase converts uniformly to chrysanthenone as the primary degradation product [8]. The photodegradation rate increases with light intensity, with higher decomposition rates observed at 225 μmol/m² compared to 196 μmol/m² light intensity [8].

The photochemical degradation follows a direct photolysis mechanism, with ultraviolet radiation causing molecular rearrangement and conversion to chrysanthenone. This photoisomerization process results in complete loss of biological activity, particularly the anti-aggregation pheromone properties essential for insect behavior modification [9]. The degradation process is enhanced by environmental factors including oxygen concentration and temperature elevation.

| Condition | Degradation Rate | Primary Product | Environmental Impact |

|---|---|---|---|

| Natural sunlight (196 μmol/m²) | Uniform decomposition | Chrysanthenone | Loss of biological activity |

| Natural sunlight (225 μmol/m²) | Increased decomposition rate | Chrysanthenone | Accelerated at higher light intensity |

| UV exposure (general) | Photoisomerization to chrysanthenone | Chrysanthenone | Behavioral effects on insects lost |

| Controlled UV conditions | Conversion to inactive compounds | Various breakdown products | Complete loss of pheromone activity |

The photodegradation pathway demonstrates first-order kinetics with respect to verbenone concentration and light intensity. Environmental applications require consideration of photostability, with formulations typically including ultraviolet stabilizers or protective matrices to maintain compound integrity [9].

Thermal Decomposition Kinetics

Thermal stability analysis indicates that verbenone remains stable under normal storage conditions but undergoes decomposition at elevated temperatures. The compound demonstrates stability in the temperature range of 0-100°C under normal atmospheric conditions, with gradual volatilization occurring between 100-200°C [10].

Thermal decomposition begins at approximately 200°C, with significant breakdown occurring above 300°C. The decomposition process involves complex organic fragmentation reactions, producing various smaller organic compounds and ultimately leading to complete molecular breakdown under extreme temperature conditions [11]. The thermal decomposition follows Arrhenius kinetics with activation energy dependent on atmospheric conditions and presence of catalytic materials.

| Temperature Range | Stability Assessment | Decomposition Products | Notes |

|---|---|---|---|

| 0-100°C | Stable | None | Normal storage conditions |

| 100-200°C | Stable with gradual volatilization | Minimal | Elevated temperature effects |

| 200-300°C | Thermal decomposition begins | Various organic compounds | Thermal breakdown threshold |

| Above 300°C | Significant decomposition | Complete breakdown | Combustion products |

The thermal decomposition kinetics demonstrate temperature-dependent reaction rates, with decomposition half-life decreasing exponentially with temperature elevation. Storage recommendations include maintenance of temperatures below 100°C to ensure compound stability and preservation of biological activity [12].

Comprehensive thermodynamic analysis indicates that verbenone exhibits predictable physicochemical behavior under various environmental conditions. The enthalpy of vaporization is calculated at 41.59 kJ/mol using the Joback method, with experimental values of 58.90 kJ/mol reported [4] [13]. Heat capacity measurements for the gas phase range from 307.39 J/mol·K at 513.48 K to 393.70 J/mol·K at 740.08 K, indicating normal temperature dependence for organic compounds [4].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 89 of 128 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 39 of 128 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

80-57-9

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index